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Compound of Interest

Compound Name: 28-Aminobetulin

Cat. No.: B15574798 Get Quote

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic data for 28-
Aminobetulin (also known as 3β-amino-lup-20(29)-en-28-ol), a synthetically derived derivative

of the naturally occurring triterpenoid, betulin. This document is intended for researchers,

scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug

development.

While a complete set of publicly available, experimentally derived spectroscopic data for 28-
Aminobetulin is limited, this guide furnishes a detailed analysis based on the well-

characterized data of its parent compound, betulin. The structural similarity between betulin

and 28-Aminobetulin allows for a robust predictive analysis of its spectral characteristics.

Molecular Structure and Properties
28-Aminobetulin is a pentacyclic triterpenoid of the lupane family. It is structurally analogous

to betulin, with the primary hydroxyl group at the C-28 position being substituted by an amino

group.
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Property Value

Systematic Name 28-amino-lup-20(29)-en-3β-ol

Molecular Formula C₃₀H₅₁NO

Molecular Weight 441.74 g/mol

CAS Number 25613-16-5

Structure

Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for 28-
Aminobetulin, with comparative data from its parent compound, betulin, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 28-Aminobetulin is expected to be very similar to that of betulin,

with the most significant deviation anticipated for the C-28 carbon due to the substitution of the

hydroxyl group with an amino group. This substitution will likely cause an upfield shift (to a

lower ppm value) for C-28.

Carbon Atom Betulin (δ, ppm)
Predicted 28-Aminobetulin
(δ, ppm)

C-3 79.0 ~79.0

C-20 150.5 ~150.5

C-28 60.6 ~40-50

C-29 109.7 ~109.7

¹H NMR Spectroscopy
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In the ¹H NMR spectrum, the protons on and near the C-28 position will show the most

significant changes. The protons of the -CH₂-NH₂ group in 28-Aminobetulin are expected to

appear as a multiplet, shifted upfield compared to the corresponding -CH₂-OH protons in

betulin. The protons on the exocyclic double bond (=CH₂) at C-29 are predicted to remain in a

similar chemical shift range.[1]

Proton(s) Betulin (δ, ppm)
Predicted 28-
Aminobetulin (δ,
ppm)

Multiplicity

H-3 3.18 ~3.18 dd

H₂-28 3.32, 3.79 ~2.5-3.0 m

H₂-29 4.58, 4.68 ~4.5-4.7 s, s

H-19 2.38 ~2.38 m

Infrared (IR) Spectroscopy
The IR spectrum of 28-Aminobetulin is expected to show characteristic bands for O-H and N-

H stretching, in addition to the C-H and C=C vibrations of the lupane skeleton. The presence of

the primary amine will introduce N-H stretching and bending vibrations.
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Functional Group Betulin (cm⁻¹)
Predicted 28-
Aminobetulin
(cm⁻¹)

Intensity

O-H Stretch ~3359 ~3400 Strong, Broad

N-H Stretch - ~3300-3500
Medium (two bands

for primary amine)

C-H Stretch (sp³) ~2944, 2870 ~2940, 2870 Strong

C=C Stretch ~1644 ~1640 Medium

N-H Bend - ~1590-1650 Medium

C-O Stretch ~1006 ~1030 (C-3) Strong

C-N Stretch - ~1020-1250 Medium-Weak

Mass Spectrometry (MS)
The mass spectrum of 28-Aminobetulin is expected to show a molecular ion peak ([M]⁺) at

m/z 441.74. Fragmentation patterns would likely involve the loss of the aminomethyl group or

cleavage of the pentacyclic ring system, similar to other lupane-type triterpenoids.

Experimental Protocols
While specific experimental protocols for the spectroscopic analysis of 28-Aminobetulin are

not readily available in the literature, the following are generalized methods for obtaining the

data presented above.

NMR Spectroscopy
Instrumentation: A Bruker Avance (or similar) NMR spectrometer operating at a frequency of

400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of 28-Aminobetulin is dissolved in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C

NMR, proton decoupling is typically employed.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectra are phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate

(e.g., NaCl or KBr) from a volatile solvent, or analyzed neat using an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap

instrument, often coupled with a chromatographic separation technique (e.g., GC-MS or LC-

MS).

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)

are common for LC-MS, while electron ionization (EI) is standard for GC-MS.

Data Acquisition: The instrument is set to scan over a mass range appropriate for the

molecular weight of the compound (e.g., m/z 50-1000).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or synthesized compound like 28-Aminobetulin.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 28-
Aminobetulin.

Signaling Pathways
Currently, there is no established signaling pathway directly attributed to 28-Aminobetulin in

the public domain. Research into its biological activity is ongoing.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 28-
Aminobetulin based on the well-established data of its parent compound, betulin. The

provided NMR, IR, and MS data, along with generalized experimental protocols, offer a

valuable resource for researchers working with this and related compounds. Further

experimental work is required to fully validate the predicted spectroscopic characteristics of 28-
Aminobetulin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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